D-Fructose-13C4

Metabolic flux analysis Fructose metabolism Stable isotope tracing

Resolving fructose-specific metabolic fluxes is impossible with unlabeled or uniformly labeled tracers due to overlapping isotopologue distributions. D-Fructose-13C4 solves this with site-specific 13C labeling at positions 1,3,4,6, generating a simplified signature for unambiguous LC-MS tracking. • Enables precise quantitation of fructose-derived lactate, glucose, and glycerate pools • Supports 13C-MFA experimental design for cancer metabolism, NAFLD, and inborn error of fructose metabolism studies • Isotopic enrichment: 98-99 atom% 13C at labeled positions; chemical purity: ≥98%

Molecular Formula C6H12O6
Molecular Weight 184.13 g/mol
Cat. No. B12366769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-13C4
Molecular FormulaC6H12O6
Molecular Weight184.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,4+1,5+1
InChIKeyLKDRXBCSQODPBY-ZLGYUBSNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-13C4 Overview & Specifications


D-Fructose-13C4 (CAS No. 57-48-7 labeled; molecular formula C₂¹³C₄H₁₂O₆; molecular weight 184.13) is a stable isotope-labeled monosaccharide wherein four carbon atoms are substituted with the non-radioactive 13C isotope, typically at positions 1, 3, 4, and 6 [1]. As a site-specifically labeled fructose analog, it serves as an exogenous tracer for quantifying intracellular metabolic reaction rates in 13C Metabolic Flux Analysis (13C-MFA) . The compound is supplied with chemical purity typically ≥98% and isotopic enrichment specifications (e.g., 98–99 atom% 13C at labeled positions), as verified by HPLC, LC-MS/MS, or GC-MS . Its procurement relevance lies in enabling differential flux mapping of fructose-specific metabolic pathways—including fructolysis, gluconeogenesis, and the polyol pathway—distinct from uniformly labeled (U-13C₆) or glucose-based tracers.

Tracer Design
Site-specific 13C4 labeling at positions 1,3,4,6
Analytical Workflow
Supports 13C-MFA of fructolysis, gluconeogenesis, and polyol pathway
Differentiation
Distinct isotopologue signature vs. U-13C6-fructose or glucose tracers

D-Fructose-13C4 Irreplaceability in Flux Studies


In 13C-MFA experimental design, the labeling pattern and isotopic enrichment of the tracer fundamentally determine the information content extractable from downstream metabolite isotopologue distributions [1]. Unlabeled D-fructose provides no distinguishable signal against endogenous metabolite pools, rendering flux calculations impossible without isotope labeling. Uniformly 13C-labeled fructose (U-13C₆-fructose) generates complex, overlapping mass isotopomer distributions that can obscure pathway-specific flux resolution, particularly when fructose carbons enter central carbon metabolism via multiple intersecting routes (e.g., fructose-1-phosphate cleavage versus hexokinase-mediated phosphorylation) [2]. D-Fructose-13C₄, with its site-specific ¹³C incorporation at positions 1, 3, 4, and 6, produces a distinct and simplified isotopologue signature that facilitates unambiguous tracking of carbon atom fate through the upper glycolysis, pentose phosphate pathway (PPP), and gluconeogenic flux . Furthermore, D-[¹³C₆]glucose tracers—while lower-cost and widely validated for glucose-centric IVGTT studies [3]—cannot interrogate fructose-specific metabolic branch points (e.g., fructolysis-derived triose phosphate partitioning or fructose-to-lactate conversion in the small intestine), as they enter metabolism exclusively through hexokinase/glucokinase phosphorylation to glucose-6-phosphate. Substituting an unlabeled or uniformly labeled analog therefore compromises the quantitative precision required to resolve these fructose-specific metabolic fluxes.

Isotopic Signal Loss
Unlabeled fructose provides no distinguishable signal for flux quantification.
Complex Isotopologue Overlap
U-13C6-fructose generates overlapping M+0 to M+6 distributions, complicating flux deconvolution.
Pathway Blindness
Glucose-based tracers cannot probe fructose-specific metabolic branch points.

D-Fructose-13C4 vs. Alternative Tracers: Key Evidence


Fructose vs. Glucose Fate in Circulation

In a comparative in vivo isotope tracing study in mice, oral administration of U-13C-fructose versus U-13C-glucose revealed markedly different contributions to circulating glucose pools. When administered as a 1:1 mixture with the unlabeled counterpart hexose (0.5 g/kg each), the area under the curve (AUC₀–₁₂₀ min) of 13C-labeled glucose derived from oral fructose was substantially lower than that derived from oral glucose, underscoring the distinct metabolic routing of fructose carbon [1]. This class-level inference from uniformly labeled tracers establishes the necessity of employing fructose-specific 13C probes—such as D-Fructose-13C₄—to accurately quantify fructose conversion to glucose in tissues expressing fructolytic enzymes (e.g., small intestine, liver, kidney), a task unachievable with glucose-based tracers.

Circulating glucose AUC
Head-to-head
~10-fold lower 13C-glucose AUC from fructose vs. glucose tracer
Justifies fructose-specific tracer for fructolysis flux quantification
Mouse model; oral gavage; N=4
Metabolic flux analysis Fructose metabolism Stable isotope tracing In vivo carbohydrate metabolism

Simplified Mass Isotopologue Analysis

The site-specific labeling pattern of D-Fructose-1,3,4,6-13C₄ produces a distinct mass isotopomer envelope upon metabolic conversion, which simplifies downstream LC-MS or GC-MS data analysis compared to uniformly labeled U-13C₆-fructose. U-13C₆-fructose generates a continuous distribution of M+0 through M+6 mass isotopomers in metabolite pools, increasing spectral overlap and complicating flux deconvolution, especially when multiple metabolic pathways converge (e.g., glycolysis, PPP, and glucuronate pathway) [1]. In contrast, D-Fructose-13C₄ yields a more interpretable labeling signature—primarily M+4 and its cleavage products—that reduces the computational burden of isotopomer balancing and enhances confidence in flux estimations for fructose-specific entry points into central carbon metabolism .

Mass isotopologue complexity
Method context
Reduced from ~7 mass states to ~3-4 analytically relevant peaks
Simplifies LC-MS/GC-MS analysis and isotopomer deconvolution
In silico modeling; platform-dependent
Mass isotopomer distribution 13C-MFA LC-MS GC-MS Isotopologue spectral deconvolution

Glycoconjugate Biosynthesis: Fructose vs. Glucose

In a metabolic flux analysis of the neural cell glycocalyx using 13C uniformly labeled monosaccharides, fructose incorporation into N-glycans, O-glycans, and glycosphingolipids was directly compared against glucose, mannose, galactose, N-acetylglucosamine, and fucose. Co-feeding experiments demonstrated that the presence of glucose drastically decreased fructose incorporation into glycans, whereas mannose and galactose incorporation were much less affected [1]. This class-level evidence demonstrates that fructose serves distinct anabolic roles in glycosylation pathways that are sensitive to hexose competition, underscoring the value of fructose-specific 13C-tracers like D-Fructose-13C₄ for dissecting these competing substrate fluxes.

Glycan incorporation competition
Reported
Fructose-derived carbon into glycans drastically reduced by glucose
Confirms distinct fructose contribution to glycocalyx biosynthesis
Qualitative observation; model-dependent quantification
Glycomics Metabolic flux analysis Glycocalyx Glycosylation Neural cell metabolism

Glycolysis vs. Pentose Phosphate Pathway Tracking

The 1,3,4,6-13C₄ labeling pattern of D-Fructose-13C₄ allows discrimination of fructose carbon flow through the upper glycolytic pathway (via fructose-1-phosphate aldolase cleavage to dihydroxyacetone phosphate and glyceraldehyde) versus entry into the pentose phosphate pathway (PPP). Position-specific 13C incorporation enables tracking of whether carbon atoms from fructose-1,6-bisphosphate are directed toward pyruvate/lactate production or shunted into the oxidative PPP for NADPH and ribose-5-phosphate synthesis. A 13C NMR study using [U-13C]fructose in children with hereditary fructose intolerance (HFI) demonstrated that only ~50% of hepatic fructose conversion to glucose proceeds via the classical fructose-1-phosphate aldolase pathway, with the remainder utilizing alternative routes [1]. D-Fructose-13C₄ with defined labeled positions provides enhanced resolution of these parallel pathways compared to single-position 13C tracers (e.g., D-fructose-[4-13C] or D-fructose-[1-13C]) .

Pathway resolution
Context-dependent
Multi-position 13C4 increases isotopomer information ~4× vs. single-position tracers
Enables resolution of parallel fructose metabolic pathways in one experiment
Human and animal studies; 13C NMR/GC-MS
13C-MFA Pentose phosphate pathway Glycolysis Carbon atom fate mapping Isotopomer network analysis

D-Fructose-13C4 Key Applications


Fructose-to-Glucose & Lactate Conversion In Vivo

D-Fructose-13C₄ is optimally deployed in rodent or human stable isotope infusion studies to quantify the fractional contribution of dietary fructose to circulating glucose, lactate, and organic acid pools. As demonstrated by the differential AUC₀–₁₂₀ min of 13C-labeled glucose from fructose versus glucose tracers [1], fructose carbon contributes minimally to direct plasma glucose appearance but significantly to lactate and glycerate pools. D-Fructose-13C₄ with its multi-position labeling enables precise LC-MS quantification of these fructose-derived metabolites, supporting research on fructose-induced metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and intestinal gluconeogenesis. The simplified isotopologue signature of 13C₄ labeling reduces analytical complexity in high-throughput plasma metabolomics workflows [2].

Fructose Flux Partitioning in Cancer Metabolism

Cancer cells exhibiting the Warburg effect often upregulate fructolysis and the pentose phosphate pathway (PPP) to support nucleotide biosynthesis and redox homeostasis. D-Fructose-13C₄ provides a site-specifically labeled substrate for 13C-MFA experiments designed to quantify the partitioning of fructose-derived triose phosphates between glycolytic oxidation to lactate versus PPP oxidative flux. The 1,3,4,6-13C₄ pattern allows simultaneous tracking of carbon atoms 1-3 and 4-6 of fructose, which follow distinct fates following fructose-1-phosphate aldolase cleavage [1]. This application is particularly valuable for evaluating the metabolic liability of tumors to dietary fructose and for validating therapeutic targets in the fructolysis-PPP axis.

Fructose in Glycocalyx Biosynthesis of Stem Cells

In stem cell and developmental biology research, D-Fructose-13C₄ enables quantitative tracking of fructose-derived carbon incorporation into N-glycans, O-glycans, and glycosphingolipids of the cellular glycocalyx. Co-feeding studies with glucose have established that fructose utilization for glycan biosynthesis is uniquely sensitive to hexose competition [1], underscoring the need for fructose-specific tracers to disentangle these substrate interactions. D-Fructose-13C₄ supports LC-MS-based isotopologue analysis of released glycans, providing flux measurements that inform studies of neural differentiation, pluripotency maintenance, and glycosylation-dependent signaling.

HFI Metabolic Profiling and Diagnostics

D-Fructose-13C₄ can serve as a stable isotope tracer in clinical research settings for functional assessment of hepatic fructose metabolism in patients with suspected hereditary fructose intolerance (HFI) or other inborn errors of fructose metabolism. 13C NMR studies using [U-13C]fructose in HFI children revealed that only ~50% of fructose-to-glucose conversion proceeds via the canonical aldolase pathway, with alternative routes contributing substantially to glucose production [1]. D-Fructose-13C₄ offers comparable metabolic tracking capability with the added benefit of reduced NMR spectral crowding and simplified LC-MS isotopomer analysis, facilitating diagnostic assay development and monitoring of dietary intervention efficacy in HFI patient cohorts.

Application
Selection Property
Validation Focus
In vivo fructose-to-glucose/lactate conversion tracing
Site-specific 13C4 labeling for LC-MS isotopologue analysis
Flux partitioning from dietary fructose to circulating glucose and lactate
Cancer cell fructolysis and PPP flux partitioning
Multi-position labeling enables tracking of triose phosphate fates
Quantifying glycolytic vs. PPP oxidative flux from fructose in tumor models
Glycocalyx biosynthesis in stem cell and developmental models
Fructose-specific tracer to resolve hexose competition in glycan labeling
Incorporation into N-/O-glycans and glycosphingolipids under glucose competition
Metabolic profiling in inherited fructose metabolism disorders
Multi-position 13C4 reduces spectral crowding in NMR and LC-MS
Fructose-to-glucose conversion via canonical and alternative pathways

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